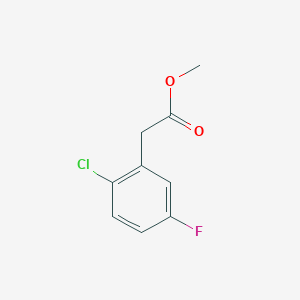

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

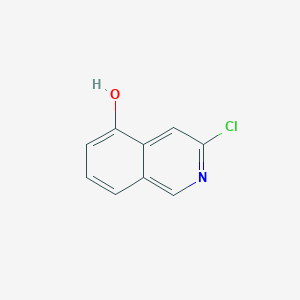

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester is a derivative of benzeneacetic acid . It is commonly used as a reagent in organic synthesis due to its ability to react with other compounds and form new products .

Molecular Structure Analysis

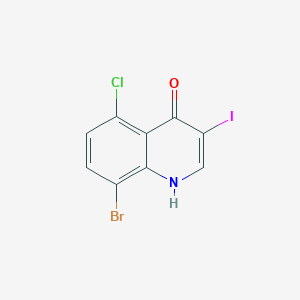

The molecular structure of Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester contains a total of 21 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester are not available, it’s known that benzeneacetic acid derivatives can participate in a variety of chemical reactions due to the presence of the benzene ring and the ester group .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Gastrointestinal Effects

A novel molecule, S-diclofenac, which comprises a hydrogen sulfide-releasing dithiol-thione moiety attached to diclofenac, showed anti-inflammatory effects and less gastric toxicity compared to diclofenac alone. This suggests potential for reduced side effects in anti-inflammatory applications (Li et al., 2007).

Neuroprotective Activity

An isolated fraction from Biophytum sensitivum showed neuroprotective effects in a rat model of dementia induced by a benzeneacetic acid derivative. This indicates potential applications in treating neurodegenerative conditions like Alzheimer's disease (Bandaru et al., 2020).

Metabolism and Bioaccumulation

Research on fenvalerate, a pesticide, and its metabolites in rat organs showed that the cleavage of the ester linkage is a primary step in biodegradation, providing insight into the metabolism and potential bioaccumulation risks of related compounds (Misra & Sharma, 1997).

Cardioprotective Effects

S-diclofenac, through its hydrogen sulfide-releasing property, showed cardioprotective effects in a mouse model of doxorubicin-induced cardiomyopathy by ameliorating cardiac gap junction remodeling. This highlights the therapeutic potential in managing cardiomyopathy (Zhang et al., 2011).

Propiedades

IUPAC Name |

methyl 2-(2-chloro-5-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXMYXMYWSDED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)